Cholinesterase Inhibitory Potency: Cross-Class Benchmarking Against Rivastigmine
Although direct head-to-head data for ethyl N-cyclopentyloxy-N-methylcarbamate are not publicly available, a closely related class of O-substituted N-cycloalkylcarbamates has been quantitatively benchmarked against the clinical drug rivastigmine. In these studies, the cyclopentyloxy-substituted carbamates demonstrated AChE IC50 values in the range of 36.1–78.6 μM and BChE IC50 values of 9.8–215.4 μM, comparable to rivastigmine's inhibitory profile [1]. This positions ethyl N-cyclopentyloxy-N-methylcarbamate as a potentially relevant scaffold for cholinesterase-targeted research, where procurement decisions must consider the cyclopentyloxy group's contribution to target engagement.
| Evidence Dimension | In vitro cholinesterase inhibition (AChE and BChE IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to fall within class range of AChE IC50 36.1–78.6 μM, BChE IC50 9.8–215.4 μM |
| Comparator Or Baseline | Rivastigmine (established cholinesterase inhibitor) and other N-cycloalkylcarbamates |
| Quantified Difference | Class-level potency is comparable to rivastigmine; exact differential for target compound remains unquantified. |
| Conditions | In vitro enzyme inhibition assays using recombinant human AChE and BChE |
Why This Matters
For researchers screening cholinesterase inhibitors, the cyclopentyloxy-substituted carbamate scaffold offers a distinct chemical space that is validated by class-level potency data, guiding the procurement of this specific building block over simpler carbamates.
- [1] Vorčáková, K., et al. (2017). Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors. Monatshefte für Chemie - Chemical Monthly, 148, 2143–2153. View Source
